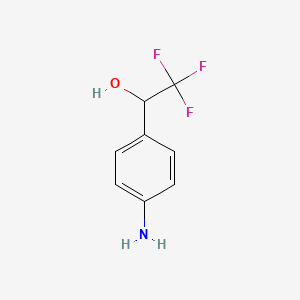

1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol is systematically named based on its parent structure, functional groups, and substituents. The IUPAC nomenclature follows these hierarchical priorities:

- Parent chain : Ethanol backbone (IUPAC: ethan-1-ol).

- Substituents :

- A 4-aminophenyl group attached to the hydroxyl-bearing carbon.

- Three fluorine atoms bonded to the adjacent carbon (C2), forming a trifluoromethyl (CF₃) group.

This structure aligns with the systematic naming rules for substituted alcohols.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₈H₈F₃NO , derived from:

| Component | Quantity |

|---|---|

| Carbon | 8 |

| Hydrogen | 8 |

| Fluorine | 3 |

| Nitrogen | 1 |

| Oxygen | 1 |

The molecular weight is calculated as 191.15 g/mol , computed from atomic masses:

- C : 12.01 × 8 = 96.08 g/mol

- H : 1.008 × 8 = 8.064 g/mol

- F : 19.00 × 3 = 57.00 g/mol

- N : 14.01 × 1 = 14.01 g/mol

- O : 16.00 × 1 = 16.00 g/mol

Total : 96.08 + 8.064 + 57.00 + 14.01 + 16.00 = 191.15 g/mol .

Stereochemical Configuration and Conformational Dynamics

The compound lacks stereogenic centers due to the symmetry of the CF₃ group and the planar aromatic ring. However, conformational flexibility exists in the ethan-1-ol backbone and the 4-aminophenyl substituent.

Key Observations:

Hydroxyl Group Orientation :

The hydroxyl group (C1) can adopt different spatial arrangements relative to the CF₃ group, influenced by steric and electronic interactions.Aromatic Substituent Dynamics :

The 4-aminophenyl group may exhibit restricted rotation due to resonance stabilization between the amino group and the aromatic ring.Comparative Conformational Behavior :

Analogous to 1-phenyl-2,2,2-trifluoroethanol, this compound may adopt gauche or trans conformations in solution, with hydrogen bonding between the hydroxyl and fluorine atoms stabilizing specific arrangements.

Comparative Analysis with Structural Analogues

1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one

This ketone analogue (C₈H₆F₃NO, MW: 189.13 g/mol) differs in two critical aspects:

| Property | 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol | 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one |

|---|---|---|

| Functional Group | -OH | =O |

| Reactivity | Nucleophilic alcohol | Electrophilic ketone |

| Applications | Alcohol dehydrogenase inhibition | Intermediate in trifluoromethyl ketone synthesis |

Key Structural Differences:

Polar Functional Groups :

The alcohol’s hydroxyl group participates in hydrogen bonding, while the ketone’s carbonyl group enhances electrophilicity.Synthetic Pathways :

Properties

IUPAC Name |

1-(4-aminophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJOUBNXCFLFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-nitrophenyl trifluoromethyl ketone with reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amino alcohol . The reaction is usually carried out in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-nitrophenyl trifluoromethyl ketone using palladium on carbon as a catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: 4-Nitrophenyl-2,2,2-trifluoroethan-1-ol.

Reduction: 1-(4-Aminophenyl)-2,2,2-trifluoroethane.

Substitution: 1-(4-Aminophenyl)-2,2,2-trifluoroethyl chloride.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its trifluoroethanol group can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Biology

- Enzyme Interactions : Research indicates that 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol interacts with enzymes such as monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism. This interaction can influence neurotransmitter levels and has implications for neurological research.

- Cellular Effects : In vitro studies show that the compound affects cell signaling pathways and gene expression. For instance, it has been observed to inhibit cell proliferation in cancer models, indicating potential antitumor properties.

Medicine

- Pharmacological Potential : The compound is being explored as a pharmacophore in drug design. Its ability to modulate specific biological targets makes it a candidate for developing inhibitors against certain diseases.

- Therapeutic Applications : Given its interactions with MAOs and potential to influence neurotransmitter dynamics, there is ongoing research into its use in treating neurological disorders.

Industry

- Specialty Chemicals : 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol finds applications in the production of specialty chemicals and agrochemicals. Its unique properties contribute to materials with high thermal stability and resistance to degradation.

Antitumor Activity

A study evaluated the effects of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol on breast cancer cell lines. The results indicated:

- Decreased Cell Proliferation : Treatment with the compound led to a significant reduction in cell growth rates.

- Mechanistic Insights : Further analysis revealed that prolonged exposure resulted in decreased ATP levels and reduced viability of cancer cells.

Enzyme Interaction Studies

In laboratory settings:

- The compound was tested for its inhibitory effects on monoamine oxidases. Results demonstrated a dose-dependent inhibition of enzyme activity.

Activity Summary Table

| Activity Type | Target Pathogen/Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Antitumor | Breast Cancer Cells | < 5 | Significant growth inhibition observed |

| Enzyme Inhibition | Monoamine Oxidases | < 10 | Dose-dependent inhibition noted |

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific proteins, inhibiting their activity or altering their function through covalent or non-covalent binding .

Comparison with Similar Compounds

Structural Insights :

- Electron-Donating vs. Withdrawing Groups: The amino group (-NH₂) in the target compound enhances nucleophilicity, facilitating coupling reactions, whereas nitro (-NO₂) or chloro (-Cl) substituents in analogs (e.g., ) reduce electron density, altering reactivity in electrophilic substitutions.

Key Observations :

- The amino group improves aqueous solubility compared to nitro or chloro analogs, making the target compound more suitable for biological applications.

- Trifluoroethanol derivatives with heterocycles (e.g., pyridine in ) exhibit enhanced metabolic stability in drug design.

Biological Activity

1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol is a compound of interest due to its unique structural features and potential biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C8H8F3N

- Molecular Weight : 189.15 g/mol

The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological membranes and targets.

1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol exhibits biological activity primarily through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, potentially influencing enzyme activity or receptor binding.

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating cellular uptake and interaction with membrane-bound proteins.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol exhibit antimicrobial properties. For example:

- Case Study : A study demonstrated that derivatives of trifluoroethanol showed significant antibacterial activity against various strains of bacteria. The mechanism involved disruption of bacterial cell membranes .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Inhibition of Kinases : Similar compounds have shown promise in inhibiting kinases such as SYK (Spleen Tyrosine Kinase), which is implicated in various diseases including autoimmune disorders .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound:

- Findings : Preliminary studies suggest that while some derivatives exhibit cytotoxic effects at high concentrations, they may also possess selective toxicity towards cancer cells compared to normal cells .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : Synthesis typically involves multi-step protocols starting with halogenated or nitro-substituted phenyl precursors. For example, reduction of nitro groups to amines (e.g., using H₂/Pd-C) followed by trifluoromethylation via nucleophilic substitution or Grignard reactions. Key factors include solvent selection (e.g., THF or DMF for polar intermediates), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios to favor mono-substitution. Advanced purification techniques like column chromatography or recrystallization improve yield and purity .

Q. What analytical techniques are critical for confirming the structure and purity of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group integrity (δ ~ -60 to -70 ppm), while ¹H/¹³C NMR confirms aromatic amine and alcohol proton environments .

- Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₇F₃NO) and detects isotopic patterns for bromine/chlorine if present .

- HPLC/UPLC : Assesses purity (>95% required for biological assays) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and biological interactions?

- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability for intracellular target engagement, as demonstrated in analogous trifluoroethanol derivatives. This is quantified via PAMPA assays or Caco-2 cell models. Additionally, the electron-withdrawing effect stabilizes the adjacent hydroxyl group, affecting acidity (pKa ~9–10) and hydrogen-bonding capacity in enzyme binding pockets .

Q. What strategies resolve contradictory data in reported biological activities of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, buffer pH). Standardization steps include:

- Dose-Response Curves : Use ≥10 concentration points to calculate accurate IC₅₀ values.

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) .

- Structural Analog Testing : Compare with compounds lacking -CF₃ or -NH₂ groups to isolate pharmacophore contributions .

Q. How do environmental factors (pH, temperature) affect the stability of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol in biological assays?

- Methodological Answer : Stability is assessed via accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze via LC-MS for decomposition products (e.g., oxidation to ketones).

- Thermal Stability : Store at -20°C (long-term) or 4°C (short-term) to prevent hydroxyl group dehydration. Lyophilization in inert atmospheres (N₂) is recommended for solid-state storage .

Q. What computational and experimental approaches elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in targets (e.g., kinases, GPCRs), guided by crystallographic data of analogous structures.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kₐ) to validate computational predictions.

- Mutagenesis Studies : Identify critical residues in target proteins by substituting amino acids in predicted binding regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.